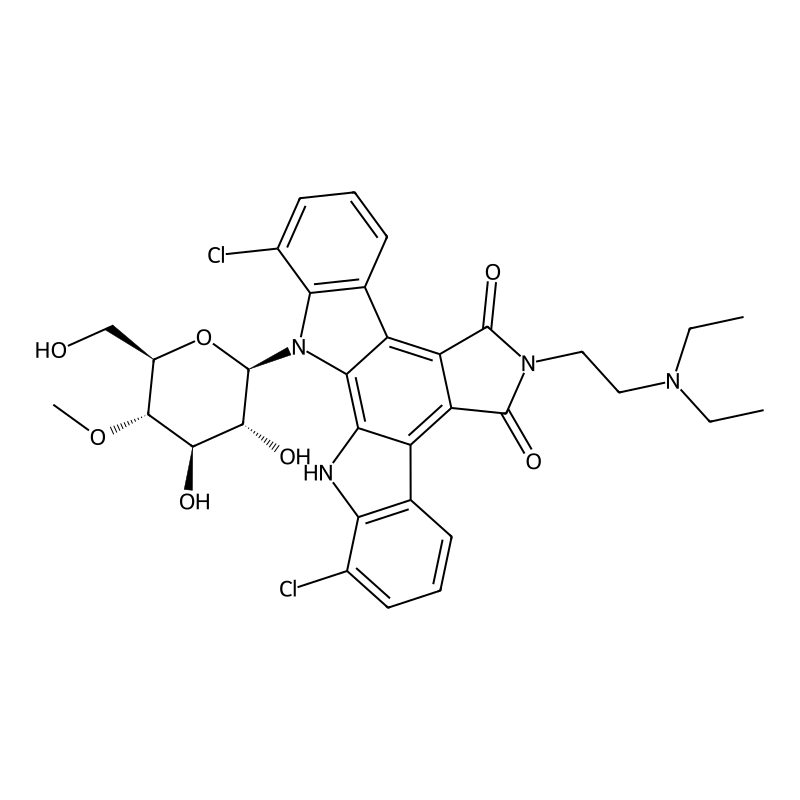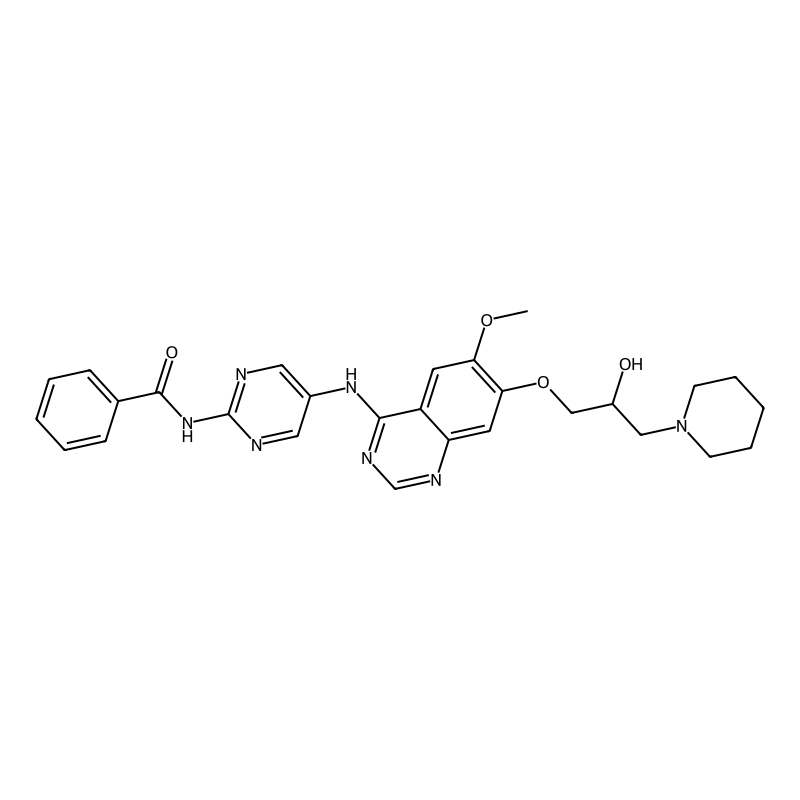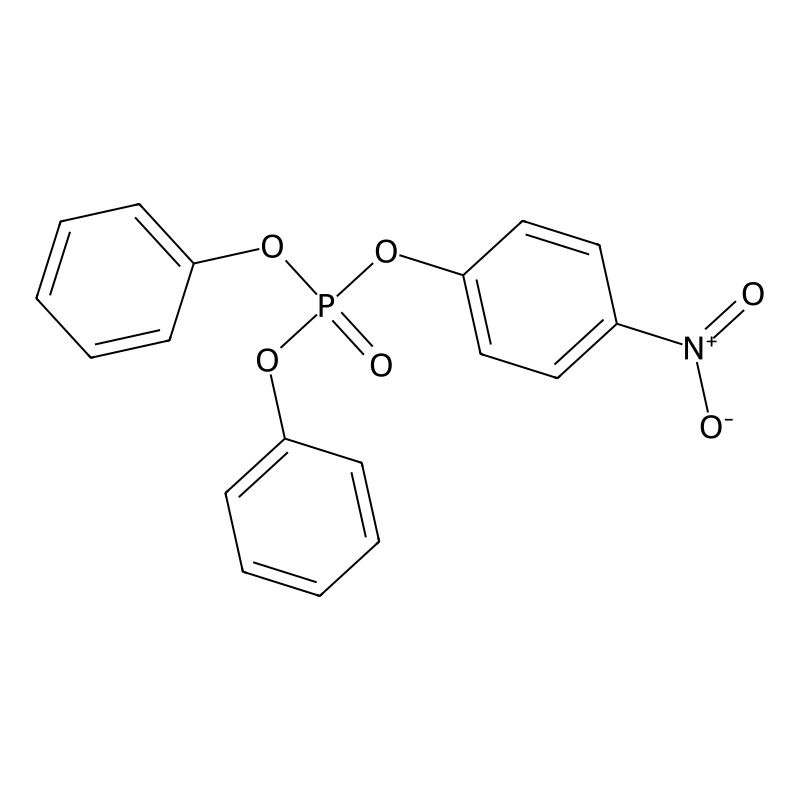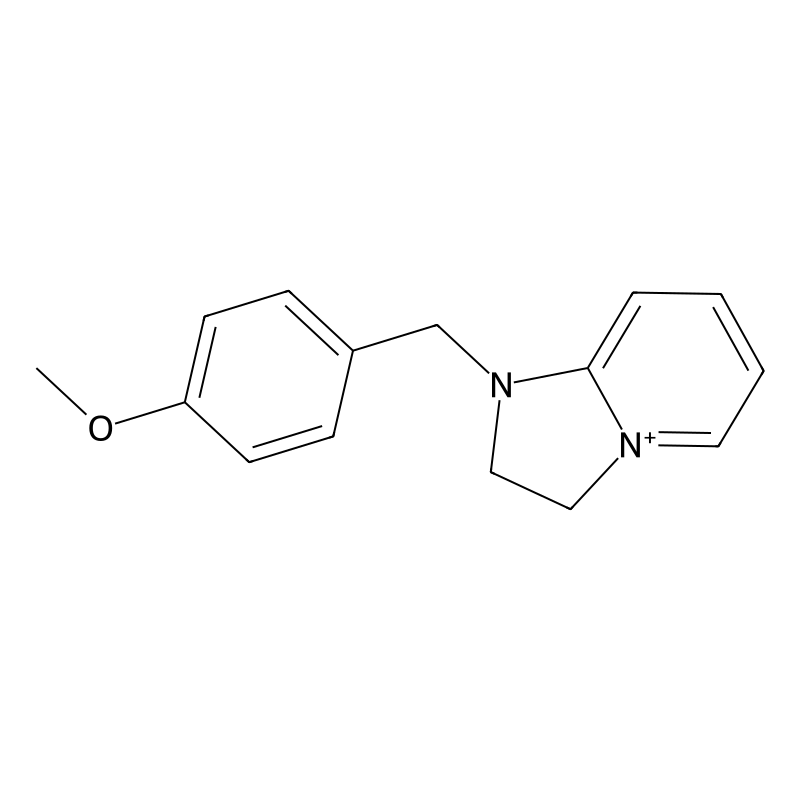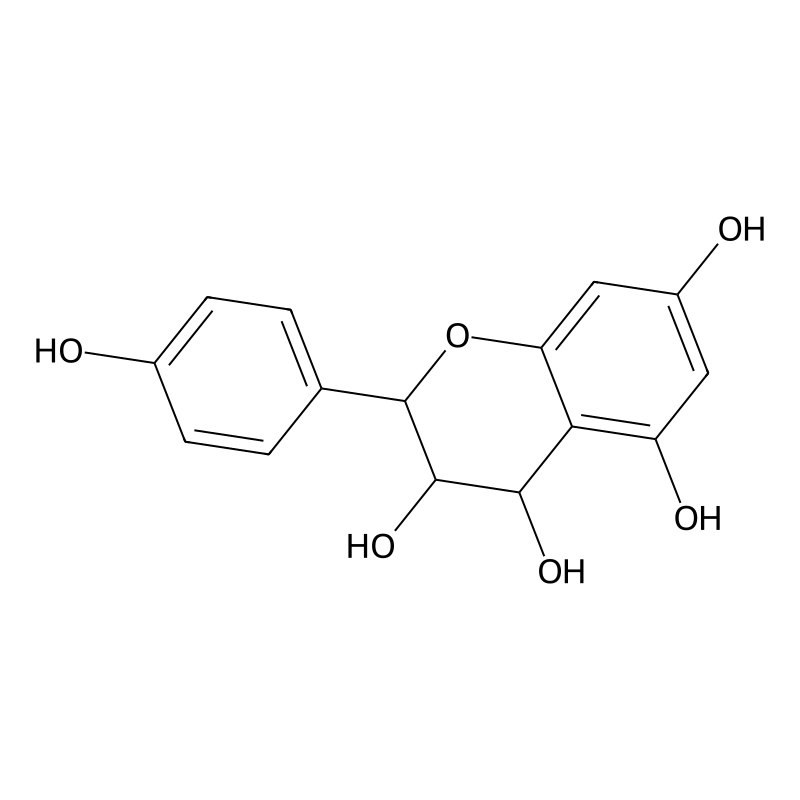O-Benzyl-D-serine
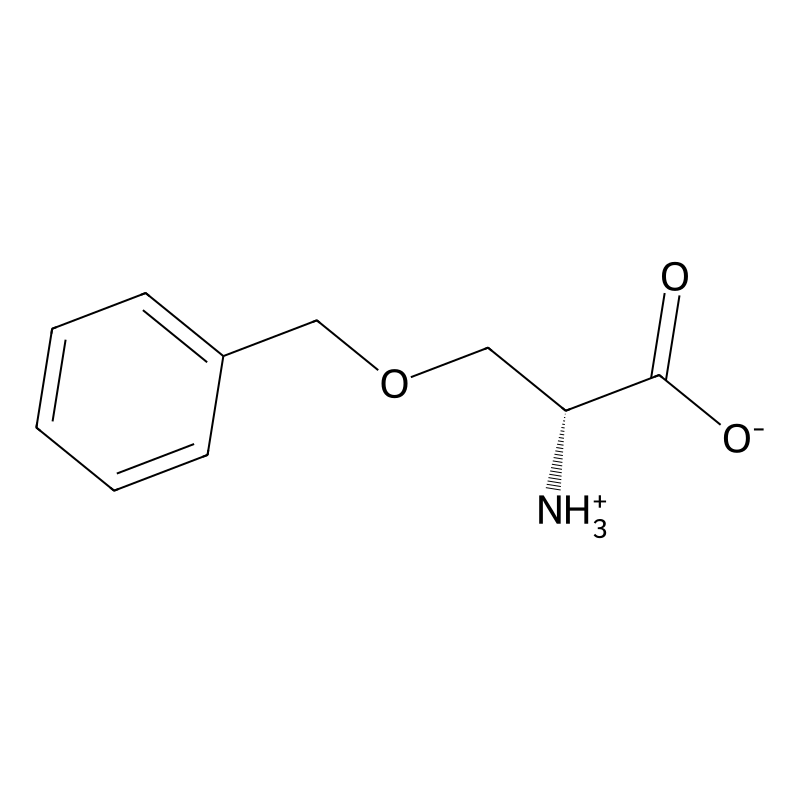
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Properties
O-Benzyl-D-serine is a derivative of the naturally occurring amino acid D-serine. It is synthesized by attaching a benzyl group to the hydroxyl moiety of D-serine. This molecule possesses properties that make it useful for various scientific research applications.
Potential Role in Neurological Disorders
D-serine is a neuromodulator that plays a role in learning, memory, and motor function. Research suggests that O-Benzyl-D-serine may influence D-serine levels in the brain. Studies have explored its potential therapeutic effects in neurological disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease.
Enzyme Inhibition
O-Benzyl-D-serine can act as an inhibitor for certain enzymes. This property makes it a potential tool for studying enzyme function and developing new drugs. For example, it has been shown to inhibit serine proteases, a class of enzymes involved in various physiological processes.
O-Benzyl-D-serine is a derivative of the amino acid D-serine, characterized by the presence of a benzyl group attached to the hydroxyl group of the serine molecule. Its chemical formula is CHNO, and it is recognized for its potential applications in medicinal chemistry and neuropharmacology. This compound plays a significant role in various biochemical pathways and is of interest due to its structural modifications that enhance its biological activity compared to its parent amino acid.
O-Benzyl-D-serine itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptide synthesis. Once incorporated into a peptide, the properties and function depend on the specific sequence of amino acids.
- Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters.
- Deprotection Reactions: The benzyl group can be removed under specific conditions, regenerating D-serine.
- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.
These reactions are crucial for synthesizing analogs and derivatives with tailored properties for specific applications.
The synthesis of O-Benzyl-D-serine can be achieved through various methods, including:
- Benzylation of D-serine:
- D-serine is reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- This method typically yields O-benzyl-D-serine with good efficiency.
- Alternative Synthetic Routes:
- Other methods involve the use of protecting groups like N-tert-butoxycarbonyl followed by selective deprotection steps to obtain the final product.
- Chemical Book Synthesis Pathways:
O-Benzyl-D-serine has several applications:
- Research Tool: It serves as a valuable tool in neuroscience research to study the role of D-serine in synaptic transmission.
- Pharmaceutical Development: Its derivatives are explored for potential use in treating psychiatric disorders and enhancing cognitive function.
- Biochemical Studies: It is utilized in studies related to enzyme activity and protein interactions due to its structural properties.
Interaction studies involving O-Benzyl-D-serine focus primarily on its binding affinity and modulatory effects on neurotransmitter receptors:
- N-Methyl-D-aspartate Receptor Interaction: Research indicates that O-benzyl-D-serine can enhance receptor activity, thus playing a role in neuroplasticity.
- Protein Binding Studies: Investigations into how O-benzyl-D-serine interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with O-Benzyl-D-serine, each exhibiting unique properties. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| D-Serine | No benzyl group | Natural amino acid involved in neurotransmission |
| L-Serine | No benzyl group | Naturally occurring amino acid |
| O-Benzyl-L-serine | Benzyl group attached to L-serine | Similar biological activity but different chirality |
| O-Methyl-D-serine | Methyl group instead of benzyl | Potentially different pharmacokinetics |
O-Benzyl-D-serine stands out due to its specific modifications that enhance its interaction with neurotransmitter systems compared to these similar compounds. Its unique structure allows for distinct pharmacological profiles that are being explored in various therapeutic contexts.
Molecular Formula: C₁₀H₁₃NO₃
Molecular Weight: 195.22 g/mol
IUPAC Name: (2R)-2-Amino-3-(benzyloxy)propanoic acid
Stereochemistry: D-configuration (R-enantiomer) confirmed via optical rotation ([α]₂₀/D = -20.0° to -25.0° in AcOH/1M HCl).
Structural Features:
- Backbone: Retains the α-amino acid structure of serine.
- Modification: Benzyl ether group at the hydroxyl position, enhancing stability against enzymatic degradation.
- Key Functional Groups:
- Amino (-NH₂)
- Carboxyl (-COOH)
- Benzyl-protected hydroxyl (-O-CH₂-C₆H₅)
SMILES: N[C@H](COCc1ccccc1)C(=O)O
InChI Key: IDGQXGPQOGUGIX-SECBINFHSA-N.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 213°C (decomposes) | |
| Solubility | DMSO, DMF, acidic aqueous media | |
| LogP | 1.217 (predicted) | |
| pKa | 2.10 (carboxyl), 9.20 (amino) |
Historical Development and Discovery
O-Benzyl-D-serine emerged in the 1970s as a protected amino acid for solid-phase peptide synthesis (SPPS). Early synthetic routes involved:
- Benzylation of D-Serine: Using benzyl chloride/base systems to protect the hydroxyl group.
- Boc-Protection Strategies: Introduced in 1976 for N-terminal protection, enabling sequential peptide chain elongation.
Milestones:
- 2000s: Role in NMDA receptor studies identified, linking D-serine derivatives to synaptic plasticity.
- 2020s: Scalable synthesis via enzymatic resolution of hydantoins (e.g., using E. coli hydantoinase).
Position in Amino Acid Chemistry and Biochemistry
Role in Peptide Synthesis:
- Protection Strategy: The benzyl group prevents undesired side reactions during coupling, critical for synthesizing serine-rich peptides.
- Case Study: Used in vibrioferrin biosynthesis intermediates, enabling esterification with citric acid.
Biochemical Significance:
Molecular Structure and Stereochemical Configuration
O-Benzyl-D-serine is characterized by the molecular formula C₁₀H₁₃NO₃ with a molecular weight of 195.22 grams per mole [1] [2] [3]. The compound features a distinctive structural architecture comprising an amino acid backbone derived from D-serine with a benzyl ether protecting group attached to the hydroxyl functionality. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (R)-2-amino-3-phenylmethoxypropanoic acid [1] [4].
The molecular structure exhibits a central α-carbon atom bearing four distinct substituents: an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing the benzyloxy moiety (-CH₂-O-CH₂-C₆H₅) [1] [4]. The stereochemical configuration at the α-carbon follows the absolute R-configuration according to the Cahn-Ingold-Prelog priority rules [32] [35]. This R-configuration in the D-amino acid corresponds to the dextrorotatory form, distinguishing it from the more common L-amino acids found in biological systems [32] [37].
The benzyl protecting group consists of a phenylmethyl unit linked through an ether bond to the serine side chain oxygen [39] [40]. This structural modification enhances the compound's lipophilicity compared to unprotected serine while maintaining the essential amino acid framework [11] [39].
Chirality and Stereoisomerism
O-Benzyl-D-serine possesses one chiral center located at the α-carbon atom, resulting in the existence of two possible enantiomers [4] [32]. The compound specifically represents the D-enantiomer, which exhibits the R-absolute configuration [32] [35]. This stereochemical designation follows from the priority ranking of substituents around the chiral carbon, where the amino group receives highest priority, followed by the carboxyl group, the benzyloxy side chain, and finally the hydrogen atom [32] [34].
The D-configuration of this amino acid derivative places it in the less common stereochemical family compared to the predominantly L-configured amino acids utilized in protein biosynthesis [35] [37]. The stereochemical relationship between D and L forms represents true enantiomerism, where the two forms are non-superimposable mirror images of each other [19] [33].
Physical Properties and Constants
Melting and Decomposition Points
O-Benzyl-D-serine demonstrates thermal stability characteristics typical of protected amino acid derivatives. The compound exhibits a melting point of approximately 227°C with decomposition occurring concurrently [7] [10]. This thermal behavior indicates the compound's stability under standard laboratory conditions while showing degradation at elevated temperatures characteristic of amino acid derivatives [7] [9].
The decomposition temperature represents a critical parameter for handling and synthetic applications, as temperatures approaching this threshold may result in structural breakdown and loss of stereochemical integrity [9] [10]. The relatively high melting point reflects the intermolecular hydrogen bonding capabilities and crystalline packing efficiency of the compound [10] [38].
Specific Rotation and Optical Activity
The optical activity of O-Benzyl-D-serine provides definitive characterization of its stereochemical configuration. The compound exhibits a specific rotation [α]₂₀/D of -22 ± 2° when measured at a concentration of 2% in acetic acid:water (4:1) solution with the addition of one equivalent of hydrochloric acid [2] [7]. This negative rotation confirms the D-configuration and distinguishes it from the corresponding L-enantiomer, which would display positive rotation under identical conditions [15] [18].
The optical rotation measurement requires specific conditions including temperature control at 20°C, sodium D-line illumination at 589 nanometers, and standardized solvent systems to ensure reproducible results [2] [14]. The magnitude of rotation provides quantitative assessment of enantiomeric purity, with deviations from expected values indicating potential racemization or impurities [17] [20].
Alternative measurement conditions using ethanol-based solvents have reported specific rotation values ranging from -18.0 to -21.0° at comparable concentrations, demonstrating the solvent dependence of optical rotation measurements [14]. These variations emphasize the importance of standardized measurement protocols for accurate stereochemical characterization [20].
Density and Solubility Characteristics
O-Benzyl-D-serine exhibits a density of 1.217 grams per cubic centimeter, reflecting the contribution of the aromatic benzyl group to the overall molecular density [7] [10]. This value represents an increase compared to unprotected serine due to the additional aromatic mass and altered intermolecular packing arrangements [9] [10].
The solubility characteristics of O-Benzyl-D-serine reflect the dual nature of its hydrophilic amino acid core and lipophilic benzyl protecting group [11] [39]. The compound demonstrates enhanced solubility in organic solvents compared to unprotected serine while maintaining limited aqueous solubility [11] [42]. The benzyl ether functionality significantly modifies the polarity profile, making the compound more suitable for organic synthesis applications [39] [44].
The compound shows good solubility in alcoholic solvents such as methanol and ethanol, which facilitates purification and analytical procedures [14] [23]. The presence of the benzyl group increases compatibility with non-polar solvents while the amino acid functionality maintains some affinity for polar media [39] [42].
Spectroscopic Properties
Nuclear Magnetic Resonance Spectroscopic Profile
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of O-Benzyl-D-serine through detailed analysis of proton and carbon environments. The ¹H nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the benzyl protecting group aromatic protons in the 7.44-7.47 parts per million region, consistent with phenyl ring hydrogen atoms [29]. The benzyl methylene protons appear as a singlet around 4.628 parts per million, while the serine methylene protons linked to oxygen display signals near 3.93 parts per million [29].
The ¹³C nuclear magnetic resonance spectrum demonstrates the presence of aromatic carbon atoms from the benzyl group, with signals appearing in the characteristic aromatic region between 128-139 parts per million [29]. The carbonyl carbon of the carboxylic acid group typically resonates around 172 parts per million, while the α-carbon bearing the amino group appears near 55-68 parts per million [29].
Spectroscopic analysis confirms structural integrity and provides definitive identification of the compound through comparison with reference spectra [24]. The nuclear magnetic resonance data serves as a primary tool for purity assessment and structural verification in synthetic applications [24] [29].
Infrared Spectroscopic Characteristics
Infrared spectroscopy reveals the functional group composition of O-Benzyl-D-serine through characteristic vibrational frequencies. The compound exhibits strong absorption bands corresponding to the carboxylic acid carbonyl stretch, typically observed around 1700-1750 wavenumbers [22] [25]. The amino group displays both symmetric and asymmetric N-H stretching modes in the 3200-3500 wavenumber region [22] [25].
The benzyl ether linkage contributes characteristic C-O stretching vibrations in the 1000-1300 wavenumber range, while the aromatic ring exhibits C=C stretching modes around 1500-1600 wavenumbers [22] [25]. The combination of these spectroscopic features provides a unique fingerprint for compound identification and purity assessment [22].
Infrared spectroscopic analysis serves as a complementary technique to nuclear magnetic resonance for structural characterization, particularly useful for monitoring functional group integrity during synthetic transformations [22] [25]. The technique proves especially valuable for detecting degradation products or impurities that might not be readily apparent through other analytical methods [25].
Mass Spectrometric Analysis
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for O-Benzyl-D-serine. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the calculated molecular weight [24]. Characteristic fragmentation patterns include loss of the benzyl group (91 mass units) and formation of serine-related fragments [24].
The compound demonstrates consistent mass spectrometric behavior across different ionization techniques, with electrospray ionization typically producing protonated molecular ions [M+H]⁺ at mass-to-charge ratio 196 [24]. Fragmentation analysis reveals the stability of the benzyl ether linkage under standard ionization conditions while showing predictable cleavage patterns that aid in structural confirmation [24].
Mass spectrometric purity analysis indicates greater than 98% compound purity in high-quality preparations, with minor impurities typically related to synthetic precursors or degradation products [24]. This analytical technique serves as a critical quality control measure in both research and commercial applications [24].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 195.22 g/mol | - | [1] [2] [3] |
| Melting Point | ~227°C (dec.) | - | [7] [10] |
| Specific Rotation | -22 ± 2° | c=2%, AcOH:H₂O (4:1) + HCl | [2] [7] |
| Density | 1.217 g/cm³ | 20°C | [7] [10] |
| Enantiomeric Excess | ≥99.0% | HPLC analysis | [2] [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | - | [1] [2] [3] |
The amino group of O-Benzyl-D-serine exhibits characteristic basic behavior typical of α-amino acids. The free amino group (-NH₂) attached to the alpha carbon maintains its nucleophilic properties, making it reactive toward electrophiles under appropriate conditions [1] [2].
In O-Benzyl-D-serine, the amino group remains unprotected, preserving its fundamental reactivity patterns. Under physiological conditions, the amino group exists predominantly in its protonated form (-NH₃⁺) due to its basic nature [3] [4]. The estimated pKa value for the amino group is approximately 9.2, which is consistent with other amino acid derivatives [5] [6].
The amino group can participate in various chemical transformations including:
Acylation Reactions: The amino group readily undergoes acylation with acid chlorides, anhydrides, and activated carboxylic acids. This reactivity is essential for peptide bond formation and protective group chemistry [7] [8].
Alkylation Reactions: Under basic conditions, the amino group can act as a nucleophile in alkylation reactions, though care must be taken to avoid over-alkylation [7].
Condensation Reactions: The amino group participates in condensation reactions with aldehydes and ketones, forming imines and related structures [1].
The presence of the benzyl ether protecting group does not significantly affect the inherent reactivity of the amino group, as it is positioned on a different functional group within the molecule [9].
Benzyl Ether Linkage Characteristics
The benzyl ether linkage in O-Benzyl-D-serine represents a crucial protecting group strategy commonly employed in organic synthesis [10] [11]. This linkage exhibits several distinctive characteristics that make it particularly valuable for synthetic applications.
Stability Profile: Benzyl ethers demonstrate remarkable stability under both acidic and basic conditions, making them excellent protecting groups for hydroxyl functionalities [10] [12]. The carbon-oxygen bond in benzyl ethers possesses enhanced stability due to the aromatic character of the benzyl group [13].
Electronic Properties: The benzyl ether linkage benefits from resonance stabilization through the aromatic ring system. The oxygen atom's lone pairs can interact with the π-electron system of the benzene ring, providing additional stability to the ether bond [14] [15].
Physical Properties: The benzyl ether group significantly influences the compound's physical properties. It increases the molecular weight from 105.09 g/mol (serine) to 195.22 g/mol and enhances lipophilicity compared to the parent amino acid [16]. The benzyl group also affects solubility characteristics, making the compound less hydrophilic than free serine while maintaining water solubility [17].
Cleavage Characteristics: The benzyl ether can be selectively cleaved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, regenerating the free hydroxyl group [11] [18]. This mild deprotection method is compatible with other functional groups present in the molecule.
Steric Effects: The bulky benzyl group introduces steric hindrance around the protected hydroxyl site, which can influence the compound's reactivity and conformational preferences [9] [13].
Carboxylic Acid Functional Group Behavior
The carboxylic acid functionality in O-Benzyl-D-serine exhibits typical behavior of α-amino acid carboxyl groups [19] [20]. This functional group is characterized by its acidic nature and ability to participate in various chemical transformations.
Acidic Properties: The carboxyl group demonstrates weak acidic behavior with a predicted pKa value of approximately 2.1, consistent with other amino acid derivatives [16] [5]. At physiological pH, the carboxyl group exists predominantly in its deprotonated form (-COO⁻) [4] [21].
Reactivity Patterns: The carboxylic acid group readily undergoes nucleophilic acyl substitution reactions, which are fundamental to peptide chemistry [22] [23]. Key reactions include:
Esterification: The carboxyl group can be converted to esters through reaction with alcohols under acidic conditions [7] [8]. This transformation is frequently employed in amino acid benzyl ester synthesis for peptide applications.
Amide Formation: Reaction with amines in the presence of coupling reagents produces amide bonds, the fundamental linkage in peptide and protein structures [23] [24].
Acid Chloride Formation: Treatment with reagents such as thionyl chloride converts the carboxyl group to the corresponding acid chloride, a highly reactive intermediate for further transformations [25].
Metal Salt Formation: The carboxyl group readily forms ionic salts with bases, particularly alkali metal hydroxides, producing carboxylate salts that often exhibit enhanced solubility [25].
The presence of the benzyl ether protecting group has minimal direct effect on carboxyl group reactivity, as these functional groups are separated by the amino acid backbone [26].
Acid-Base Properties and pKa Values
O-Benzyl-D-serine exhibits amphoteric behavior characteristic of amino acids, possessing both acidic and basic functional groups within the same molecule [4] [27]. This dual nature results in distinctive acid-base properties that influence the compound's behavior under various pH conditions.
Ionization Behavior: The compound contains two primary ionizable groups: the α-carboxyl group and the α-amino group. The predicted pKa values are approximately 2.1 for the carboxyl group and 9.2 for the amino group [16] [5]. These values are consistent with other amino acid derivatives and fall within the typical ranges observed for α-amino acids [6] [28].
Zwitterionic Character: At intermediate pH values (approximately 5.7), O-Benzyl-D-serine exists as a zwitterion, where the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺) [29]. This results in a molecule with no net charge despite containing both positive and negative centers.
pH-Dependent Charge Distribution:
- At low pH (< 2.1): Both groups are protonated, resulting in a net positive charge
- At intermediate pH (2.1-9.2): Zwitterionic form predominates with no net charge
- At high pH (> 9.2): Both groups are deprotonated, resulting in a net negative charge [30] [31]
Isoelectric Point: The estimated isoelectric point (pI) for O-Benzyl-D-serine is approximately 5.7, calculated as the average of the two pKa values. At this pH, the compound exhibits minimal electrophoretic mobility [28].
Buffer Capacity: Like other amino acids, O-Benzyl-D-serine exhibits buffering capacity near its pKa values, particularly effective in the pH ranges of 1-3 (carboxyl buffer region) and 8-10 (amino buffer region) [27].
Comparison with L-Serine: The acid-base properties of O-Benzyl-D-serine closely parallel those of L-serine, with slight variations due to the benzyl ether substitution. L-serine has pKa values of 2.21 (carboxyl) and 9.15 (amino) with a pI of 5.68 [5] [32].
Stability Under Various Conditions
The stability of O-Benzyl-D-serine under different environmental conditions is crucial for its storage, handling, and synthetic applications [33] [34]. Understanding these stability characteristics ensures optimal preservation and utilization of the compound.
Thermal Stability: O-Benzyl-D-serine exhibits moderate thermal stability with a melting point of approximately 227°C, at which decomposition occurs [16] [35]. This thermal behavior is superior to that of free serine, which decomposes at temperatures above 200°C [36]. The benzyl protecting group appears to confer additional thermal stability to the molecule.
Chemical Stability: Under normal storage conditions, O-Benzyl-D-serine demonstrates good chemical stability [33]. The compound is stable under:
- Neutral pH conditions at room temperature
- Dry storage environments
- Protection from direct sunlight and extreme temperatures [34]
Photostability: The compound may be sensitive to light exposure, particularly due to the aromatic benzyl group which can undergo photochemical reactions [34]. Storage in dark conditions or amber containers is recommended to maintain stability.
Moisture Sensitivity: While specific hygroscopic properties are not extensively documented, amino acid derivatives generally benefit from storage under dry conditions to prevent hydrolysis and degradation reactions [33].
pH Stability: The compound shows stability across a broad pH range under typical storage conditions. However, extreme acidic or basic conditions may promote hydrolysis of the benzyl ether linkage or other degradation pathways [34].
Oxidative Stability: The benzyl ether linkage provides protection against oxidation of the hydroxyl group that would otherwise be present in free serine. The compound should be stored away from strong oxidizing agents to prevent decomposition [34].
Storage Recommendations: Optimal storage conditions include:
- Temperature: Room temperature or preferably below 15°C
- Environment: Cool, dry, and dark location
- Container: Tightly sealed to exclude moisture and air
- Protection: Away from strong oxidizing agents and direct sunlight [35] [33]
Decomposition Products: Under thermal decomposition conditions, the compound may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ) [34]. These considerations are important for safety protocols during handling and disposal.
Stability in Solution: Aqueous solutions of O-Benzyl-D-serine should be prepared fresh when possible, as prolonged storage in solution may lead to hydrolysis or other degradation reactions. The stability in organic solvents varies depending on the specific solvent system employed.
